![molecular formula C17H16N2O B2948019 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone CAS No. 478040-86-7](/img/structure/B2948019.png)
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
Übersicht
Beschreibung
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone, also known as PBE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBE belongs to the class of benzimidazole derivatives and has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has also been shown to exhibit a range of other biochemical and physiological effects. For example, 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has been shown to exhibit antifungal and antiviral activity, as well as antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone in lab experiments is its potent and selective antitumor activity. This makes it an ideal candidate for the development of new cancer therapies. However, there are also some limitations to using 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone in lab experiments, including its relatively low solubility and stability.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone. One area of research is the development of new and more efficient synthesis methods for 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone. Another area of research is the exploration of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone's potential applications in other areas, such as antifungal and antiviral therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone and to identify potential targets for its use in cancer therapy.
Synthesemethoden
The synthesis of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone involves a multistep process that starts with the reaction of 1,2-phenylenediamine with ethyl acetoacetate to form 1-phenethyl-1H-1,3-benzimidazol-2-yl) ethanone. This intermediate is then subjected to further reactions, including reduction and acetylation, to yield the final product, 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone.
Wissenschaftliche Forschungsanwendungen
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an antitumor agent. Several studies have shown that 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLVFKXJJZTGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320646 | |
Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |
CAS RN |
478040-86-7 | |
Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.